REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:6][CH:5]=[N:4][C:3]=1[C:7]([C:9]1[CH:18]=[C:17]2[C:12]([CH:13]=[CH:14][CH:15]=[N:16]2)=[CH:11][CH:10]=1)=O.[OH-].[K+].O.NN.Cl>C(O)CO>[CH3:1][C:2]1[NH:6][CH:5]=[N:4][C:3]=1[CH2:7][C:9]1[CH:18]=[C:17]2[C:12]([CH:13]=[CH:14][CH:15]=[N:16]2)=[CH:11][CH:10]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
0.53 g
|
Type
|
reactant
|
Smiles
|
CC1=C(N=CN1)C(=O)C1=CC=C2C=CC=NC2=C1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0.45 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with chloroform/isoprpanol (3:1, 200 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform/isopropanol (3:1, 200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The pooled organic layers were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel with 3% saturated ammonia methanol in dichloromethane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N=CN1)CC1=CC=C2C=CC=NC2=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.45 mmol | |
AMOUNT: MASS | 0.32 mg | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |